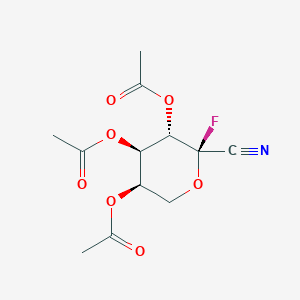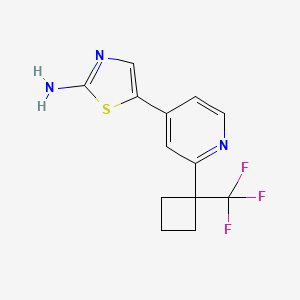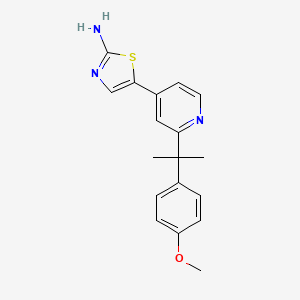
ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ethyl chloroacetate in the presence of fused sodium acetate in ethanol under reflux . Another method involves reacting isoniazid and nicotinohydrazide with ethylacetoacetate in the presence of acetic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray crystallography . These studies provide insights into the atomic coordinates, displacement parameters, and other structural details.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of thiourea derivatives with ethyl chloroacetate in the presence of fused sodium acetate in ethanol under reflux has been reported .Physical And Chemical Properties Analysis
Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Applications De Recherche Scientifique
Structural Diversity in Coordination Polymers
Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate has been utilized in the systematic investigation of the structural diversity of Cd(II) coordination polymers. This research demonstrates how the positional isomeric effect of ligands, such as this compound, influences the structures of polymer complexes, particularly in the context of metal–organic frameworks (MOFs). The study explores the tuning of structures and properties of these polymers by the N-donor positions of ligand isomers, highlighting their potential in constructing complex Cd(II) complexes and examining their thermal and luminescent properties (Cisterna et al., 2018).
Synthesis of Novel Triazoles
This compound serves as a precursor in the synthesis of novel triazoles, as demonstrated in the creation of a range of triazole derivatives. These newly synthesized compounds have been evaluated for their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Komsani et al., 2015).
Role in Metallogel Formation
The compound plays a role in the self-assembly formation of a healable lanthanide luminescent supramolecular metallogel. The synthesis of this type of ligand and its complexation with Eu(III) leads to the formation of luminescent complexes, which are of interest due to their potential applications in materials science, particularly in the development of healable luminescent gels (McCarney et al., 2015).
Antibacterial and Antitubercular Activity
Research has shown that derivatives of this compound exhibit promising antibacterial and antitubercular activities. This suggests its relevance in the field of medicinal chemistry, particularly in the development of new drugs and treatments for bacterial and tuberculosis infections (Bayrak et al., 2009).
Applications in Heterocyclic Chemistry
The compound is also significant in the synthesis of various heterocyclic compounds, showcasing its utility in the field of organic chemistry. It serves as a starting material or intermediate in the synthesis of a range of complex molecular structures, which are of interest for their diverse chemical properties and potential applications (Ruano et al., 2005).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 5-methyl-1-pyridin-4-yltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-3-17-11(16)10-8(2)15(14-13-10)9-4-6-12-7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSAGWJEBVAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



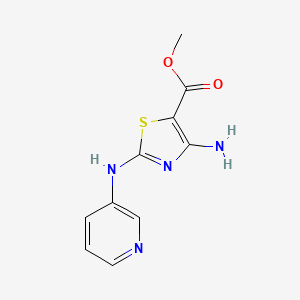
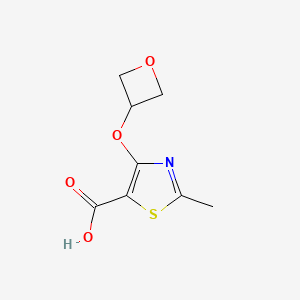
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)
![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)
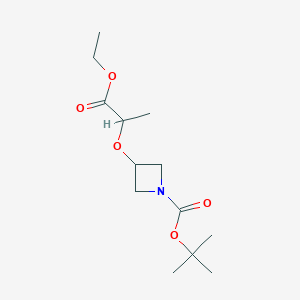
![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)
![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)

